Pavinetant

描述

This compound has been used in trials studying the basic science and treatment of Safety and Schizophrenia.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

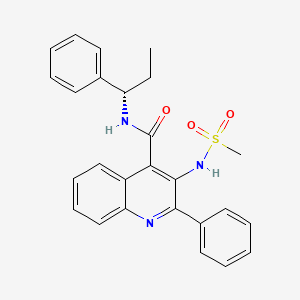

Structure

3D Structure

属性

IUPAC Name |

3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTBBBAHNIWFOD-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916204 | |

| Record name | Pavinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941690-55-7 | |

| Record name | 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941690-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pavinetant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pavinetant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pavinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAVINETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pavinetant in Neuronal Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (B1666215) (also known as MLE-4901 and AZD2624) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating the reproductive axis and neuronal signaling.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NK3R and the subsequent effects on neuronal signaling pathways. This document includes quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling cascades and experimental workflows. While the clinical development of this compound for indications such as schizophrenia and menopausal hot flashes has been discontinued, the understanding of its mechanism of action remains highly relevant for the ongoing development of other NK3R antagonists.[2]

Introduction to this compound and the Neurokinin-3 Receptor

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which act through their respective preferred receptors: NK1R, NK2R, and NK3R. NKB is the endogenous ligand for the NK3R. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, with a particularly significant role in the regulation of gonadotropin-releasing hormone (GnRH) secretion via its action on Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus of the hypothalamus. This compound exerts its pharmacological effects by competitively blocking the binding of NKB to the NK3R, thereby inhibiting its downstream signaling.

Quantitative Data: Binding Affinity and Potency

The potency of this compound as an NK3R antagonist has been quantified through in vitro assays. The available data is summarized in the table below.

| Parameter | Value | Assay Description | Cell Line | Reference |

| IC50 | 1.6 nM | Displacement of [125I]His3-MePhe7)-NKB from human NK3R | CHO |

Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of the radiolabeled ligand from the NK3 receptor.

Mechanism of Action in Neuronal Signaling

The Neurokinin B Signaling Pathway

The NK3 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, NKB, the NK3R undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates various downstream targets, leading to a cellular response.

The following diagram illustrates the NKB signaling pathway at the NK3R.

Role in KNDy Neurons

KNDy neurons, located in the arcuate nucleus of the hypothalamus, co-express kisspeptin, neurokinin B, and dynorphin. These neurons are critical for the pulsatile release of GnRH. NKB acts as an excitatory neurotransmitter within this system, promoting the synchronized firing of KNDy neurons. By blocking the NK3R on these neurons, this compound is expected to reduce their firing rate, thereby modulating the GnRH pulse generator. This mechanism is central to the therapeutic rationale for using NK3R antagonists to treat conditions like menopausal hot flashes, which are associated with hyperactivity of KNDy neurons.

The following diagram illustrates the proposed action of this compound on KNDy neuron signaling.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the NK3 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled NK3R ligand.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human NK3 receptor.

-

Radioligand: [³H]-SB222200 or [125I]-[MePhe7]-NKB.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known NK3R ligand (e.g., NKB or a potent non-radiolabeled antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the hNK3R to a high density.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition Binding: Serial dilutions of this compound, radioligand, and cell membranes.

-

-

The final assay volume is typically 200-250 µL.

-

The concentration of the radioligand should be close to its Kd value.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow for the radioligand binding assay.

Calcium Mobilization Assay (FLIPR)

This protocol is for a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.

Objective: To determine the concentration of this compound that inhibits the calcium influx induced by an NK3R agonist.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human NK3 receptor.

-

Agonist: NKB or a selective NK3R agonist like senktide.

-

Test Compound: this compound.

-

Calcium-sensitive dye: Fluo-4 AM or a similar dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (B1678239) (to prevent dye leakage).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates and allow them to adhere and grow to form a confluent monolayer overnight.

-

-

Dye Loading:

-

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

-

-

FLIPR Assay:

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

The instrument will first add the this compound dilutions (or buffer for control wells) to the cells and incubate for a short period (e.g., 15-30 minutes).

-

The FLIPR will then add the agonist to all wells while simultaneously measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the response for each well (e.g., peak fluorescence minus baseline).

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

The following diagram illustrates the workflow for the calcium mobilization assay.

Conclusion

This compound is a highly potent and selective antagonist of the NK3 receptor. Its mechanism of action is centered on the competitive inhibition of NKB binding to the NK3R, thereby blocking the Gq-mediated signaling cascade that leads to intracellular calcium mobilization. In the context of neuronal signaling, this action is particularly relevant in KNDy neurons of the hypothalamus, where it can modulate the pulsatile release of GnRH. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on NK3R antagonists and related signaling pathways. While this compound's clinical journey has concluded, the insights gained from its study continue to inform the development of new therapeutics targeting the neurokinin system.

References

- 1. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

Pavinetant's Interaction with the Neurokinin-3 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant, also known as MLE-4901 and AZD2624, is a selective, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2][3] The NK3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[4][5] Its endogenous ligand is neurokinin B (NKB). The interaction of this compound with the NK3R has been a subject of significant research, particularly for its potential therapeutic applications in sex-hormone-related disorders such as polycystic ovary syndrome (PCOS) and menopausal hot flashes. This technical guide provides an in-depth analysis of the binding affinity of this compound for the NK3R, the experimental protocols used to determine these interactions, and the associated signaling pathways.

Binding Affinity of this compound for the NK3 Receptor

While this compound is consistently described as a potent and selective NK3 receptor antagonist, specific quantitative binding affinity values (such as Ki, IC50, or Kd) were not publicly available in the reviewed scientific literature at the time of this guide's compilation. The potency of this compound has been demonstrated through its in vivo effects, such as the reduction of luteinizing hormone (LH) and testosterone (B1683101) levels, which are indicative of HPG axis suppression.

For comparative purposes, the following table includes binding affinity data for other well-characterized NK3R antagonists. This provides a context for the expected potency of selective antagonists at the human NK3 receptor.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound (MLE-4901) | human NK3 | Radioligand Binding | Not Available | Not Available | |

| Osanetant (B1677505) (SR142801) | human NK3 | Radioligand Binding | 0.21 ± 0.03 | ||

| Talnetant (B1681221) (SB223412) | human NK3 | Radioligand Binding | ~0.8 |

Experimental Protocols

The determination of the binding affinity of a compound like this compound for the NK3 receptor is typically achieved through competitive radioligand binding assays. This "gold standard" method allows for the quantification of the interaction between a ligand and its receptor.

Radioligand Binding Assay for NK3R

This protocol outlines a standard filtration-based competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NK3 receptor.

1. Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human NK3 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radiolabeled NK3R ligand (e.g., [125I]His3, MePhe7)-NKB).

-

Varying concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Total binding is determined in wells containing only the radioligand and membranes.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled NK3R ligand to saturate the receptors.

-

The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Following incubation, the contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.

NK3 Receptor Signaling Pathway and Mechanism of Action of this compound

The neurokinin-3 receptor is a member of the Gq/G11 family of G-protein coupled receptors. The binding of the endogenous agonist, Neurokinin B (NKB), to the NK3R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. In neurons of the arcuate nucleus, this signaling pathway is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH).

This compound, as a competitive antagonist, binds to the orthosteric site of the NK3R, thereby preventing the binding of NKB. This blockade inhibits the initiation of the downstream signaling cascade, leading to a reduction in GnRH pulse frequency and subsequent suppression of LH and sex steroid secretion.

The following diagram illustrates the NK3 receptor signaling pathway and the inhibitory effect of this compound.

Conclusion

This compound is a selective antagonist of the NK3 receptor with demonstrated in vivo potency. While specific binding affinity data remains to be publicly disclosed, its mechanism of action through the competitive inhibition of the Gq/G11-coupled NK3R signaling pathway is well-understood. The experimental protocols outlined in this guide provide a framework for the characterization of such antagonists. Further research and publication of quantitative binding data will be valuable for the scientific community in fully elucidating the pharmacological profile of this compound and other emerging NK3R antagonists.

References

- 1. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]

- 5. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

Pavinetant (MLE-4901): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant, also known as MLE-4901 and formerly as AZD2624, is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It was investigated for the treatment of schizophrenia, menopausal hot flashes, and polycystic ovary syndrome (PCOS).[2] While showing promise in early clinical trials for the relief of vasomotor symptoms in menopausal women, its development was ultimately discontinued (B1498344) due to observations of elevated liver transaminases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is a quinoline (B57606) carboxamide derivative with the following chemical structure and properties.

| Property | Value | Source |

| IUPAC Name | 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | [2] |

| Molecular Formula | C26H25N3O3S | [2] |

| Molecular Weight | 459.56 g/mol | [2] |

| Canonical SMILES | CC--INVALID-LINK--NC(=O)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)NS(=O)(=O)C | [2] |

| Synonyms | MLE-4901, AZD-4901, AZD2624, AZ-12472520 | [2] |

| CAS Number | 941690-55-7 | [2] |

Biological Properties and Mechanism of Action

This compound functions as a selective antagonist of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for NK3R is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. In menopausal women, altered NKB signaling is thought to contribute to the vasomotor symptoms commonly known as hot flashes.

By blocking the NK3R, this compound inhibits the downstream signaling cascade, leading to a reduction in the frequency and severity of hot flashes.

Signaling Pathway

The NK3 receptor is coupled to the Gq/11 family of G proteins.[3] Upon activation by its endogenous ligand, neurokinin B, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

In Vitro Pharmacology

This compound is a highly potent antagonist of the human NK3 receptor.

| Assay Type | Parameter | Value | Cell Line | Radioligand | Source |

| Radioligand Binding | IC50 | 1.6 nM | CHO cells expressing human NK3R | [125I]His3-MePhe7)-NKB | [1] |

Experimental Protocols

Detailed, specific experimental protocols for the characterization of this compound have not been extensively published. However, the following are representative methodologies for the types of assays used to evaluate NK3R antagonists.

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human NK3 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-iodo-histidyl, methyl-Phe7] neurokinin B) and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq-coupled receptor activation.

Methodology:

-

Cell Culture: Cells expressing the human NK3 receptor (e.g., HEK293 cells) are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An NK3R agonist (e.g., neurokinin B) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Pharmacokinetics and Metabolism

An in-silico analysis of this compound's ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggested a reasonable pharmacokinetic profile in comparison to other NK3R antagonists.[3] However, a key finding from clinical trials was the observation of elevated liver transaminases in some participants, which ultimately led to the discontinuation of its development.[1] This suggests a potential for hepatotoxicity that may not have been predicted by preclinical models.

This compound has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4/5 in vitro.

Clinical Trials

This compound (as MLE-4901) was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) for the treatment of moderate-to-severe vasomotor symptoms in menopausal women.[1]

Key Aspects of the NCT02668185 Trial:

-

Dosage: 40 mg administered orally, twice daily.[1]

-

Treatment Duration: 4 weeks of treatment with this compound and 4 weeks with placebo, separated by a 2-week washout period.[1]

-

Primary Outcome: Reduction in the total number of hot flushes.[1]

-

Key Findings: this compound demonstrated a statistically significant and rapid reduction in the frequency and severity of hot flashes compared to placebo.[1]

-

Adverse Events: The trial was terminated due to the observation of transient elevations in liver transaminases (alanine aminotransferase) in some participants.[1]

Summary and Conclusion

This compound (MLE-4901) is a potent and selective NK3R antagonist with a well-defined mechanism of action. It demonstrated clinical efficacy in reducing menopausal hot flashes. However, its development was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a valuable resource for researchers working on NK3R antagonists and related therapeutic areas. The experience with this compound underscores the importance of thorough safety evaluations in drug development, particularly for novel mechanisms of action. Despite its discontinuation, the clinical success of this compound in alleviating vasomotor symptoms has paved the way for the development of other NK3R antagonists for this indication.

References

- 1. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of AZD-4901 (Pavinetant): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AZD-4901, also known as Pavinetant, is a selective antagonist of the neurokinin-3 (NK3) receptor that has been investigated for several therapeutic indications. This technical guide provides a comprehensive overview of the early discovery and development history of AZD-4901, from its initial synthesis and preclinical characterization to its evaluation in early-phase clinical trials. The document details its mechanism of action, key experimental protocols, and presents a summary of the quantitative data that shaped its development trajectory.

Discovery and Initial Development

This compound was first disclosed in patent literature by AstraZeneca.[1] The initial research focused on the development of potent and selective antagonists for the NK3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The rationale for targeting the NK3 receptor was based on its role in modulating neurotransmitter release and its implication in various physiological processes.

The development of this compound, initially designated as AZD2624, stemmed from a medicinal chemistry program aimed at identifying novel quinoline-based compounds with desirable pharmacokinetic and pharmacodynamic properties.

Chemical Synthesis

The synthesis of this compound, a member of the quinoline (B57606) class of compounds, involves a multi-step process. While the full detailed synthesis is proprietary, the general approach involves the construction of the substituted quinoline core, followed by the amide coupling with the appropriate chiral amine. The IUPAC name for this compound is 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide.[2]

Mechanism of Action and Preclinical Pharmacology

This compound is a potent and selective, orally active antagonist of the human NK3 receptor.[2][3] The NK3 receptor is the primary receptor for the tachykinin peptide neurokinin B (NKB). The KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus play a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) pulsatility. By blocking the action of NKB at the NK3 receptor, this compound modulates the release of GnRH and subsequently luteinizing hormone (LH).[4]

In Vitro Pharmacology

While specific preclinical binding affinity (Ki) and functional antagonist potency (IC50) values for AZD-4901 at the NK3 receptor are not publicly available in detail, it is described as a high-affinity antagonist.

One available in vitro study investigated the metabolic drug-drug interaction potential of AZD2624. This study provides some quantitative data on its effect on cytochrome P450 enzymes.

Table 1: In Vitro CYP Inhibition by AZD2624 (this compound)

| CYP Enzyme | Substrate | Apparent IC50 (µM) |

| CYP3A4/5 | Midazolam | 7.1 |

| CYP3A4/5 | Testosterone (B1683101) | 19.8 |

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies demonstrated that AZD-4901 causes significant and reversible reductions in testosterone levels. A population pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on data from three phase 1 studies. The model that best described the pharmacokinetics of AZD-4901 was a 2-compartment model with first-order absorption and elimination. An indirect response model was used to link the concentration of AZD-4901 to its effect on testosterone production.

Table 2: Preclinical and Early Clinical Pharmacokinetic/Pharmacodynamic Parameters of AZD-4901

| Parameter | Value | Species/Population | Source |

| Half-life | 8.5 hours | Healthy Women | |

| IC50 (Testosterone Suppression) | 230 ng/mL | Healthy Volunteers/Patients |

Clinical Development

The clinical development of AZD-4901 has explored its therapeutic potential in three distinct indications: schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.

Schizophrenia (as AZD2624)

The initial clinical investigation of this compound, under the code name AZD2624, was for the treatment of schizophrenia. The rationale was based on the hypothesis that modulating the NK3 receptor could offer a novel antipsychotic mechanism. However, a proof-of-principle Phase IIa study (NCT00686998) did not show a significant improvement in symptoms or cognition in patients with schizophrenia compared to placebo. This led to the discontinuation of its development for this indication.

Polycystic Ovary Syndrome (PCOS) (as AZD-4901/MLE-4901)

Following the initial development for schizophrenia, the focus shifted to endocrine disorders. As AZD-4901 and later MLE-4901, the compound was investigated for the treatment of PCOS, a condition often characterized by elevated LH levels and hyperandrogenism. The ability of AZD-4901 to reduce LH and testosterone concentrations made it a promising candidate.

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT01872078) evaluated the efficacy of AZD-4901 in women with PCOS. The study demonstrated that AZD-4901 significantly reduced LH pulse frequency and subsequently lowered serum LH and testosterone concentrations.

Table 3: Key Efficacy Results from the Phase 2 PCOS Trial (Day 7, 80 mg/day AZD-4901 vs. Placebo)

| Endpoint | Result |

| LH Area Under the Curve (AUC) | 52.0% reduction (95% CI, 29.6–67.3%) |

| Total Testosterone Concentration | 28.7% reduction (95% CI, 13.9–40.9%) |

| LH Pulses/8 hours | Reduction of 3.55 (95% CI, 2.0–5.1) |

Despite these positive efficacy signals, the development for PCOS was ultimately discontinued.

Menopausal Hot Flashes (as MLE-4901)

The most promising therapeutic application for this compound appeared to be for the treatment of vasomotor symptoms (hot flashes) in menopausal women. The rationale is based on the role of NKB signaling in the thermoregulatory dysfunction that underlies hot flashes.

A Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) was conducted to assess the effectiveness of MLE-4901 (40 mg twice daily) in reducing the frequency and severity of menopausal hot flashes. The study showed a significant reduction in hot flash frequency compared to placebo.

Table 4: Efficacy Results from the Phase 2 Hot Flash Trial (Week 4, MLE-4901 vs. Placebo)

| Endpoint | Result |

| Total Weekly Hot Flushes | 45 percentage point reduction (95% CI 22–67) |

| Mean Weekly Hot Flushes (Placebo) | 49.01 (95% CI 40.81–58.56) |

| Mean Weekly Hot Flushes (MLE-4901) | 19.35 (95% CI 15.99–23.42) |

However, the development for hot flashes was also terminated in November 2017. This decision was made after an assessment of the clinical risks and benefits, which included observations of transient elevations in liver transaminases in a small number of participants. It has been suggested that this liver toxicity might be an idiosyncratic effect related to the chemical structure of this compound rather than a class effect of NK3 receptor antagonists.

Experimental Protocols

In Vitro CYP Inhibition Assay

The inhibitory effect of AZD2624 on major human cytochrome P450 (CYP) enzymes was evaluated in vitro using human liver microsomes. The activity of specific CYP enzymes was monitored by the metabolism of probe substrates (e.g., midazolam for CYP3A4/5 and testosterone for CYP3A4/5) in the presence of varying concentrations of AZD2624. The concentration of the metabolite was measured by a suitable analytical method, such as LC-MS/MS, to determine the IC50 value.

Clinical Trial Protocol for PCOS (NCT01872078)

This was a double-blind, double-dummy, placebo-controlled, phase 2 trial in women aged 18-45 with PCOS. Participants were randomized to receive AZD-4901 at doses of 20, 40, or 80 mg/day, or a matching placebo for 28 days. The primary outcome was the change from baseline in the area under the LH serum concentration-time curve over 8 hours on day 7. Blood samples for hormone analysis were collected at frequent intervals to assess pulsatility.

Clinical Trial Protocol for Hot Flashes (NCT02668185)

This was a phase 2, randomized, double-blind, placebo-controlled, single-center, crossover trial. Eligible participants were healthy women aged 40–62 years experiencing seven or more hot flashes per 24 hours. Participants received 4 weeks of MLE-4901 (40 mg, orally, twice daily) and 4 weeks of placebo, in random order, separated by a 2-week washout period. The primary outcome was the total number of hot flashes during the fourth week of treatment. Participants recorded their hot flashes in a daily diary.

Visualizations

Caption: Signaling pathway of Neurokinin B and the mechanism of action of AZD-4901.

Caption: Workflow of the Phase 2 clinical trial of AZD-4901 in PCOS.

Caption: Development timeline and key decision points for AZD-4901 (this compound).

References

- 1. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Pavinetant's Effect on KNDy Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of the effects of a selective NK3 receptor antagonist, exemplified by Pavinetant, on Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) neurons. KNDy neurons, located in the arcuate nucleus of the hypothalamus, are critical regulators of pulsatile gonadotropin-releasing hormone (GnRH) secretion and, consequently, reproductive function.[1][2][3][4] Neurokinin B (NKB), acting through the neurokinin 3 receptor (NK3R), is a key excitatory neurotransmitter within the KNDy neuronal network, driving the synchronized activity that leads to kisspeptin release and subsequent GnRH stimulation.[5] this compound, as an NK3R antagonist, is hypothesized to inhibit this excitatory signaling, thereby modulating KNDy neuron activity and downstream reproductive hormone secretion. This guide details the experimental protocols for investigating these effects and presents the expected quantitative outcomes in structured tables, along with visual representations of the underlying signaling pathways and experimental workflows.

Introduction to KNDy Neurons and the Role of NKB Signaling

KNDy neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin, forming a critical hub for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Within this network, NKB acts as a potent autocrine and paracrine excitatory signal by binding to its receptor, NK3R, a Gq-protein coupled receptor. This activation is believed to initiate the synchronized firing of KNDy neurons, leading to the pulsatile release of kisspeptin, which in turn stimulates GnRH neurons. Dysregulation of this pathway is implicated in various reproductive disorders. Therefore, pharmacological modulation of the NKB-NK3R system with antagonists like this compound presents a promising therapeutic strategy.

Signaling Pathways and Experimental Overview

The interaction of NKB with its receptor on KNDy neurons triggers a cascade of intracellular events. The experimental approaches to characterize the effect of an NK3R antagonist like this compound focus on measuring the resulting changes in neuronal activity, primarily through electrophysiology and calcium imaging.

NKB Signaling Pathway in KNDy Neurons

The binding of NKB to the NK3R on KNDy neurons initiates a signaling cascade that leads to neuronal depolarization and increased firing rate. This compound is expected to competitively block this receptor, thereby preventing NKB-mediated excitation.

Experimental Workflow

A typical in vitro experimental workflow to assess the impact of this compound involves preparing hypothalamic brain slices, identifying KNDy neurons, and recording their activity before and after the application of an NK3R agonist (like senktide) in the presence and absence of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on KNDy neurons in vitro.

Brain Slice Preparation

-

Animal Model: Adult male or female mice (e.g., transgenic mice expressing GFP under the control of the Kiss1 or Tac2 promoter to facilitate KNDy neuron identification) are used.

-

Anesthesia and Perfusion: Animals are deeply anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (200-300 µm) containing the arcuate nucleus are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiology (Patch-Clamp Recording)

-

Slice Placement: A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

-

Neuron Identification: KNDy neurons are identified using fluorescence microscopy in transgenic models or by their characteristic electrophysiological properties.

-

Recording: Whole-cell or cell-attached patch-clamp recordings are performed using glass micropipettes filled with an appropriate internal solution.

-

Data Acquisition: Membrane potential or currents are recorded using a patch-clamp amplifier and digitized for offline analysis.

-

Drug Application: A stable baseline of spontaneous firing is recorded. Subsequently, the NK3R agonist senktide (B1681736) is bath-applied to induce neuronal firing. After a washout period, this compound is applied, followed by the co-application of senktide and this compound to assess the antagonistic effect.

Calcium Imaging

-

Dye Loading: Brain slices are incubated with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

-

Imaging Setup: Slices are placed in a recording chamber on an upright or inverted microscope equipped for fluorescence imaging.

-

Image Acquisition: Changes in intracellular calcium are monitored by acquiring fluorescence images at regular intervals.

-

Drug Application: A baseline of calcium signaling is established. The NK3R agonist senktide is then applied to elicit a calcium response. Following a washout, this compound is introduced before re-application of senktide to determine the extent of inhibition.

-

Data Analysis: The change in fluorescence intensity over time is quantified for individual neurons to determine the effect of this compound on agonist-induced calcium transients.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro experiments investigating the effect of this compound on KNDy neuron activity. The data is generalized based on findings with other NK3R antagonists.

Table 1: Electrophysiological Effects of an NK3R Antagonist on KNDy Neuron Firing Rate

| Experimental Condition | Mean Firing Rate (Hz) | % Change from Baseline | Statistical Significance (p-value) |

| Baseline | 0.5 ± 0.2 | - | - |

| Senktide (10 nM) | 8.0 ± 1.5 | +1500% | <0.01 |

| This compound (100 nM) | 0.4 ± 0.1 | -20% | >0.05 (ns) |

| This compound (100 nM) + Senktide (10 nM) | 1.0 ± 0.4 | +100% | <0.01 (vs. Senktide alone) |

Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Table 2: Calcium Imaging Analysis of NK3R Antagonist Effects on KNDy Neurons

| Experimental Condition | Peak ΔF/F₀ (%) | Area Under the Curve (AUC) | % Inhibition of Agonist Response |

| Senktide (10 nM) | 150 ± 20 | 5000 ± 800 | - |

| This compound (100 nM) + Senktide (10 nM) | 30 ± 8 | 1000 ± 300 | 80% |

ΔF/F₀ represents the change in fluorescence intensity relative to the baseline. AUC provides a measure of the total calcium influx over time.

Conclusion

The in vitro characterization of this compound's effects on KNDy neurons is crucial for understanding its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide, including electrophysiology and calcium imaging, provide robust methods for quantifying the inhibitory action of this NK3R antagonist. The expected results, as summarized in the data tables, would demonstrate that this compound effectively blocks NKB-mediated excitation of KNDy neurons. These findings are essential for the preclinical development of this compound and other NK3R antagonists for the treatment of reproductive and other neuroendocrine disorders. Further in vivo studies are necessary to confirm these effects within a physiological context.

References

- 1. academic.oup.com [academic.oup.com]

- 2. KNDy neurons as the GnRH pulse generator: Recent studies in ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Characterization of KNDy Neuronal Activity in Gilts: Distribution and " by Ashley Nicollette Lindo [researchrepository.wvu.edu]

- 4. KNDy (Kisspeptin/Neurokinin B/Dynorphin) Neurons Are Activated during Both Pulsatile and Surge Secretion of LH in the Ewe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]

The Role of Tachykinin Receptor 3 (TACR3) in the Activity of Pavinetant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (also known as MLE-4901 and AZD4901) is a small-molecule, orally active, and selective antagonist of the tachykinin receptor 3 (TACR3), also known as the neurokinin-3 receptor (NK3R).[1] TACR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the neuroendocrine regulation of reproductive function.[2] Its endogenous ligand is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/TACR3 signaling pathway is a key component in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn regulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide provides an in-depth technical overview of the role of TACR3 in the pharmacological activity of this compound, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.

Tachykinin Receptor 3 (TACR3) and its Signaling Pathway

TACR3 is a member of the rhodopsin-like GPCR family.[3] Upon binding of its endogenous ligand, NKB, TACR3 couples to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium signaling, along with the action of DAG in activating protein kinase C (PKC), mediates the physiological effects of NKB.

The NKB/TACR3 system is highly expressed in the arcuate nucleus of the hypothalamus, specifically in a population of neurons that co-express kisspeptin (B8261505) and dynorphin, known as KNDy neurons. In these neurons, NKB acts in an autocrine or paracrine fashion to stimulate the release of kisspeptin, a potent secretagogue of GnRH. This intricate interplay within KNDy neurons is fundamental to the generation of GnRH pulses, which are essential for normal reproductive function.

Signaling Pathway Diagram

This compound: A Selective TACR3 Antagonist

This compound is a non-peptidic, selective antagonist of TACR3.[1] By competitively binding to TACR3, this compound blocks the binding of NKB and thereby inhibits the downstream signaling cascade. This antagonism of the NKB/TACR3 pathway has been investigated for its therapeutic potential in conditions characterized by excessive GnRH pulsatility, such as hot flashes associated with menopause and polycystic ovary syndrome (PCOS).[4][5]

Mechanism of Action of this compound

Quantitative Data on this compound's Activity

While specific binding affinity (Ki) and functional antagonism (IC50 or pA2) values for this compound at the TACR3 receptor are not publicly available, it has been consistently described as a "potent and selective" antagonist.[2] Clinical studies have provided quantitative data on its in vivo effects.

Clinical Efficacy in Menopausal Hot Flashes

A Phase II, randomized, double-blind, placebo-controlled, crossover trial investigated the efficacy of this compound (40 mg, twice daily) in postmenopausal women experiencing frequent hot flashes.[6][7]

| Parameter | Placebo | This compound (MLE-4901) | % Reduction vs Placebo | p-value |

| Total Weekly Hot Flushes (at week 4) | 49.01 | 19.35 | 45% | <0.0001 |

| Hot Flush Frequency Reduction from Baseline (at day 3) | 20% | 72% | 51% | <0.0001 |

| Hot Flush Severity Reduction from Baseline (at day 3) | - | 38% | - | <0.0001 vs placebo |

| Mean Serum LH (IU/L) | 30.26 | 27.63 | - | 0.0024 |

| Mean Serum FSH (IU/L) | 70.03 | 72.07 | - | NS |

| Median Serum Estradiol (pmol/L) | <37 | <37 | - | NS |

Table 1: Summary of Clinical Efficacy of this compound in Menopausal Hot Flashes.[3][7][8][9][10]

Clinical Efficacy in Polycystic Ovary Syndrome (PCOS)

A Phase II study evaluated the effect of this compound in women with PCOS.[11] While detailed quantitative results from this study are limited in the public domain, the rationale was to reduce the elevated LH pulse frequency characteristic of PCOS, thereby decreasing ovarian androgen production.

Experimental Protocols

Detailed proprietary protocols for the characterization of this compound are not publicly available. However, the following sections describe standard, representative methodologies for assessing the binding affinity and functional antagonism of a compound at a GPCR like TACR3.

Radioligand Binding Assay (Illustrative Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing human TACR3.

-

Radioligand: [³H]-Senktide or a suitable iodinated NKB analog.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled NKB or another potent TACR3 agonist/antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of the radioligand. For non-specific binding, add the non-specific binding control instead of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Calcium Mobilization Assay (Illustrative Protocol)

This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium mediated by TACR3.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing human TACR3.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: Neurokinin B.

-

Test Compound: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

-

Cell Plating: Plate the TACR3-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Washing: Wash the cells with assay buffer to remove extracellular dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Agonist Stimulation: Add a fixed concentration of NKB to the wells while continuously measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound (the concentration that inhibits 50% of the NKB-induced calcium response) by plotting the peak fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Workflow for Hot Flash Assessment

The Phase II clinical trial for this compound in menopausal hot flashes employed a robust workflow to assess efficacy.[6][13]

Conclusion

Tachykinin receptor 3 is central to the pharmacological activity of this compound. As a potent and selective antagonist, this compound effectively blocks NKB-mediated TACR3 signaling. This mechanism of action has demonstrated significant clinical efficacy in reducing the frequency and severity of menopausal hot flashes and has been explored for the treatment of PCOS. The development of this compound was discontinued (B1498344) due to safety concerns related to elevated liver transaminases.[14] Nevertheless, the clinical data generated with this compound have provided crucial proof-of-concept for TACR3 antagonism as a therapeutic strategy for conditions driven by GnRH pulsatility, paving the way for the development of other compounds in this class. Further research into the structure-activity relationships of TACR3 antagonists may lead to the development of new therapies with improved safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. chem.uwec.edu [chem.uwec.edu]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. womensmentalhealth.org [womensmentalhealth.org]

The Impact of Pavinetant on Luteinizing Hormone Pulse Frequency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (B1666215) (also known as MLE4901 and AZD4901) is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by dysregulated pulsatile secretion of luteinizing hormone (LH), such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms.[1][2] This technical guide provides an in-depth analysis of the effect of this compound on LH pulse frequency, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The rationale for targeting the NK3R stems from the critical role of its endogenous ligand, neurokinin B (NKB), in the generation of gonadotropin-releasing hormone (GnRH) pulses. NKB, along with kisspeptin (B8261505) and dynorphin, is co-expressed in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are considered the central pulse generator for GnRH secretion.[1][3][4][5] By antagonizing the NK3R, this compound modulates the activity of this pulse generator, thereby influencing the frequency of LH pulses from the pituitary gland.

Quantitative Data Summary

The effects of this compound on LH pulse frequency and other related hormonal parameters have been quantified in clinical studies involving women with PCOS and postmenopausal women. The following tables summarize the key findings from these trials.

Table 1: Effect of this compound (AZD4901) on LH Pulse Frequency in Women with Polycystic Ovary Syndrome

| Parameter | Placebo | This compound (80 mg/day) | % Change vs. Placebo | p-value | Reference |

| LH Pulse Frequency (pulses/8h) | |||||

| Baseline | - | 5.79 | - | - | [6] |

| Day 7 | - | 3.73 | -3.55 pulses/8h (reduction) | <0.0001 | [6][7] |

| LH Area Under the Curve (AUC) (IU/L*h) | |||||

| Baseline | - | 67.4 | - | - | [6] |

| Day 7 | - | 36.0 | -52% | 0.0003 | [6][7] |

| Basal LH Secretion | - | - | -79% | <0.05 | [1][8] |

| Total Testosterone (B1683101) (nmol/L) | |||||

| Baseline | - | 2.16 | - | - | [6] |

| Day 7 | - | 1.55 | -29% | 0.0006 | [6][7] |

Table 2: Effect of this compound (MLE4901) on LH Pulse Frequency in Postmenopausal Women

| Participant Group | Parameter | Baseline | Post-treatment (7 days) | p-value | Reference |

| All Participants (n=11) | LH Pulse Frequency (pulses/h) | 0.8 ± 0.1 | 0.7 ± 0.1 | ns | [3][9] |

| Mean LH (IU/L) | 29.3 ± 4.1 | 24.4 ± 3.8 | <0.05 | [3][9] | |

| Basal LH Secretion (IU/L/6h) | 549.0 ± 70.8 | 366.1 ± 92.1 | 0.006 | [3][9] | |

| Participants with Hot Flashes (n=8) | LH Pulse Frequency (pulses/h) | 1.0 ± 0.1 | 0.7 ± 0.1 | <0.05 | [3][9] |

| Basal LH Secretion | - | Reduced | 0.03 | [3] | |

| Mass of LH per Pulse | - | Increased | 0.04 | [3] |

Experimental Protocols

Study in Women with Polycystic Ovary Syndrome

-

Study Design: This was a randomized, double-blind, placebo-controlled, multi-center, phase 2 clinical trial.[7][8]

-

Participants: The study enrolled 67 women between the ages of 18 and 45 with a diagnosis of PCOS, confirmed by the presence of all three of the following criteria: hyperandrogenism, oligomenorrhea or amenorrhea, and polycystic ovarian morphology on ultrasound.[1][7]

-

Intervention: Participants were randomized to receive this compound (AZD4901) at doses of 20, 40, or 80 mg per day, or a matching placebo, for a duration of 28 days.[7]

-

Hormonal Assessment: To determine LH pulsatility, blood samples were collected every 10 minutes for an 8-hour period at baseline and on day 7 of treatment.[6] The primary endpoint was the change in the area under the LH serum concentration-time curve (AUC) over this 8-hour sampling period.[6][7]

Study in Postmenopausal Women

-

Study Design: This was an interventional clinical trial.

-

Participants: The study included 11 healthy postmenopausal women. A subgroup of 8 of these women who were experiencing hot flashes was also analyzed separately.[3][9][10]

-

Intervention: Participants received this compound (MLE4901) at a dose of 40 mg orally twice daily for 7 days.[3][9][10]

-

Hormonal Assessment: LH pulsatility was assessed through blood sampling every 10 minutes for an 8-hour duration before the start of treatment and on the final day of treatment.[3][9][10] The pulsatility analysis was conducted on a 6-hour segment of this sampling period.[11][12]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the GnRH Pulse Generator

The pulsatile release of LH is driven by the pulsatile secretion of GnRH from the hypothalamus. The frequency of these GnRH pulses is controlled by the KNDy neurons in the arcuate nucleus. Neurokinin B (NKB) acts as a key stimulatory signal within this system. By binding to its receptor, NK3R, on KNDy neurons, NKB promotes the release of kisspeptin, which in turn stimulates GnRH release. This compound, as an NK3R antagonist, interrupts this signaling cascade, thereby reducing the frequency of GnRH pulses and, consequently, LH pulses.

Figure 1. Mechanism of action of this compound on the hypothalamic-pituitary axis.

Experimental Workflow for Clinical Trials

The clinical trials assessing the effect of this compound on LH pulsatility followed a structured workflow, from participant recruitment to data analysis. This involved screening participants based on specific inclusion criteria, a baseline assessment of hormonal profiles, a treatment period with either this compound or placebo, and a post-treatment hormonal assessment to determine the effects of the intervention.

Figure 2. Generalized experimental workflow for this compound clinical trials.

Conclusion

This compound has demonstrated a clear effect on the neuroendocrine regulation of LH secretion. In women with PCOS, a condition characterized by an abnormally high LH pulse frequency, this compound significantly reduces the frequency of LH pulses, leading to a reduction in overall LH and testosterone levels. In postmenopausal women, particularly those experiencing vasomotor symptoms, this compound also shows a capacity to decrease LH pulse frequency. These findings underscore the therapeutic potential of NK3R antagonism for conditions driven by dysregulated GnRH pulsatility. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies targeting the hypothalamic-pituitary-gonadal axis. Development of this compound was discontinued (B1498344) due to concerns about its hepatic safety profile; however, the mechanism of action remains a promising target for other NK3R antagonists.[1]

References

- 1. Targeting Elevated GnRH Pulsatility to Treat Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]

- 4. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal GnRH Pulsatility in Polycystic Ovary Syndrome: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Neurokinin B Receptor Antagonism in Women With Polycystic Ovary Syndrome: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Central Nervous System Effects of Pavinetant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavinetant (also known as MLE-4901 and AZD2624) is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R). Initially investigated for the treatment of schizophrenia, its development was later redirected towards non-hormonal treatment of menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). However, clinical development for all indications was ultimately discontinued. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, summarizing key findings from clinical trials. It includes a detailed examination of the underlying neurokinin B (NKB)/NK3R signaling pathway, quantitative data from clinical studies, and the experimental protocols employed. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential and challenges associated with targeting the NK3R system in the CNS.

Introduction

The tachykinin neuropeptide neurokinin B (NKB) and its cognate receptor, the neurokinin-3 receptor (NK3R), are key components of a critical neuronal network in the central nervous system. This system is densely expressed in the hypothalamus, particularly in a population of neurons known as kisspeptin/neurokinin B/dynorphin (KNDy) neurons. These neurons are pivotal in regulating gonadotropin-releasing hormone (GnRH) secretion and are also implicated in the central thermoregulatory pathways.

This compound was developed as a selective antagonist of the NK3R, with the therapeutic hypothesis that blocking NKB signaling could modulate downstream neuronal activity and ameliorate symptoms in various CNS-related disorders. Initial research focused on schizophrenia, postulating that NK3R antagonism could offer a novel, non-dopaminergic therapeutic approach. Subsequently, the well-established role of KNDy neurons in the pathophysiology of menopausal hot flashes prompted the investigation of this compound for this indication.

This guide will delve into the specifics of this compound's CNS effects as observed in two key clinical trials: a proof-of-principle study in schizophrenia and a Phase II trial for the treatment of menopausal vasomotor symptoms.

Mechanism of Action: The NKB/NK3R Signaling Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds NKB. The NK3R is coupled to the Gαq/11 protein. Upon binding of NKB, the receptor undergoes a conformational change, activating the Gαq/11 subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

This compound, as a selective NK3R antagonist, competitively binds to the NK3R, thereby preventing the binding of NKB and inhibiting the initiation of this downstream signaling cascade. In the context of menopausal hot flashes, the decline in estrogen leads to hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This is thought to disrupt the thermoregulatory center in the hypothalamus. By blocking NK3R, this compound was hypothesized to restore normal neuronal activity and alleviate these symptoms.

Clinical Investigations: Central Nervous System Effects

This compound (AZD2624) in Schizophrenia

A proof-of-principle study was conducted to evaluate the efficacy and safety of this compound (as AZD2624) as a monotherapy for schizophrenia.[1][2] The rationale was based on the interaction between the neurokinin and dopamine (B1211576) systems in the CNS.

-

Study Design: A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

-

Participants: Symptomatic patients diagnosed with schizophrenia.[1]

-

Treatment Arms:

-

Primary Outcome Measures:

-

Cognitive Assessment: CogState computerized battery of cognitive tests.[1][2]

The study found no statistically significant difference between this compound and placebo on the primary outcome measures.[1][2]

Table 1: Efficacy of this compound in Schizophrenia (28-Day Study)

| Outcome Measure | This compound (40 mg) | Placebo | p-value |

| Change in PANSS Total Score | No significant improvement | No significant improvement | Not significant |

| Change in CGI-S Score | No significant improvement | No significant improvement | Not significant |

| CogState Cognitive Measures | No significant improvement | No significant improvement | Not significant |

Data synthesized from Litman et al., 2014.[1][2]

The results of this proof-of-principle study did not support a therapeutic role for this compound as a monotherapy in the treatment of acute schizophrenia.[1][2] Development for this indication was subsequently discontinued.[4]

This compound (MLE4901) for Menopausal Vasomotor Symptoms

Based on the role of NKB/NK3R signaling in thermoregulation, a Phase II trial was conducted to assess the efficacy and safety of this compound (as MLE4901) in treating moderate-to-severe hot flashes in menopausal women.[5][6][7]

-

Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial.[5][6]

-

Participants: Healthy women aged 40-62 years who had been postmenopausal for at least 12 months and experienced seven or more hot flashes per day, some of which were reported as severe or bothersome.[5][6][7]

-

Treatment Protocol: Participants received 4 weeks of this compound (40 mg, orally, twice daily) and 4 weeks of a matching placebo, in a random order, separated by a 2-week washout period.[5][6][7]

-

Primary Outcome: The total number of hot flashes during the final week of each treatment period.[5][6]

-

Secondary Outcomes: Hot flash severity, bother, and interference with daily activities, assessed using the Hot Flash Related Daily Interference Scale (HFRDIS) and the Menopause-Specific Quality of Life (MENQOL) questionnaire.[5]

The trial demonstrated a significant reduction in hot flash frequency and severity with this compound treatment compared to placebo.[5][8][9]

Table 2: Efficacy of this compound on Vasomotor Symptoms (4-Week Crossover Study)

| Outcome Measure | Baseline (Weekly Avg.) | Placebo (Weekly Avg.) | This compound (40mg BID) (Weekly Avg.) | % Reduction vs. Placebo | p-value |

| Hot Flash Frequency | 84.5 | 49.0 | 19.4 | 45% | <0.0001 |

| Hot Flash Severity | - | - | Significantly Reduced | 41% | <0.0001 |

Data from Prague et al., 2017 and associated reports.[5][7][8][9]

Notably, a rapid onset of action was observed, with a 72% reduction in hot flash frequency from baseline by day 3 of treatment with this compound, compared to a 20% reduction with placebo.[10][11] This effect was sustained throughout the 4-week treatment period.[11]

Despite the promising efficacy data, the development of this compound for hot flashes was halted due to safety concerns.[4][10] Three participants in the Phase II trial developed elevated liver transaminases (alanine aminotransferase levels 4.5-5.9 times the upper limit of normal) after 28 days of treatment.[6][7] Although these elevations were transient and normalized within 90 days of discontinuing the drug, this was considered an unacceptable risk, leading to the termination of the development program.[6][7] It is hypothesized that this liver toxicity may be an idiosyncratic effect related to the specific chemical structure of this compound rather than a class effect of NK3R antagonists.[10]